molecular formula C13H8BrFO3 B6383521 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol CAS No. 1261897-56-6

3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol

Cat. No.: B6383521
CAS No.: 1261897-56-6
M. Wt: 311.10 g/mol
InChI Key: LRXLSRKEODYPAW-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol is a complex organic compound characterized by the presence of bromine, fluorine, and carboxyl functional groups attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic group can participate in redox reactions.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol is unique due to the presence of both carboxyl and fluorine functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXLSRKEODYPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686438
Record name 3'-Bromo-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-56-6
Record name 3'-Bromo-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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